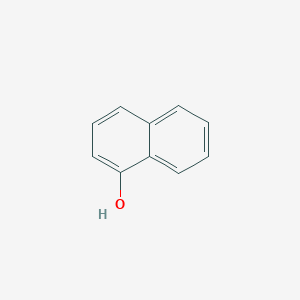

2-Naphthol

Cat. No. B170400

Key on ui cas rn:

1321-67-1

M. Wt: 144.17 g/mol

InChI Key: JWAZRIHNYRIHIV-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06296672B1

Procedure details

A 0.5 mg/ml solution of a first compound (p-phenylenediamine, “A”) and a 0.5 mg/ml solution of a second compound (1-naphthol, “B”) was prepared by dissolving the compound in the appropriate amount of 0.1 M CH3COONa, pH 5.5, buffer. A total volume of 100 ml was used in each LOM beaker. 100 ml “A” was added to one beaker and 50 ml “A” and 50 ml “B” were combined to form 100 ml in a second beaker. Swatches of the materials listed above were wetted in DI water and soaked in the precursor solutions. A Polyporus pinsitus laccase (“PpL”) with an activity of 70 LACU/ml (100 LACU/mg) was added to each beaker at a concentration of 12.5 mg/l. The LOM beakers were sealed and mounted in the LOM. After 1 hour at 42 RPM and 30° C., the LOM was stopped. The spent liquor was poured off and the swatches were rinsed in cold tap water for about 15 minutes. The swatches were dried at room temperature CIELAB values were measured for all of the swatches using the Macbeth ColorEye 7000. The results are given in Tables 23 and 24.

[Compound]

Name

70

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1[C:6](N)=[CH:5][CH:4]=[C:3](N)[CH:2]=1.[OH2:9]>CC(O[Na])=O>[C:1]1([OH:9])[C:6]2[C:5](=[CH:6][CH:1]=[CH:2][CH:3]=2)[CH:4]=[CH:3][CH:2]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC(=CC=C1N)N

|

Step Two

[Compound]

|

Name

|

70

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)O[Na]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

100 ml “A” was added to one beaker and 50 ml “A” and 50 ml “B”

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to form 100 ml in a second beaker

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The LOM beakers were sealed

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The spent liquor was poured off

|

WASH

|

Type

|

WASH

|

|

Details

|

the swatches were rinsed in cold tap water for about 15 minutes

|

|

Duration

|

15 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The swatches were dried at room temperature CIELAB values

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06296672B1

Procedure details

A 0.5 mg/ml solution of a first compound (p-phenylenediamine, “A”) and a 0.5 mg/ml solution of a second compound (1-naphthol, “B”) was prepared by dissolving the compound in the appropriate amount of 0.1 M CH3COONa, pH 5.5, buffer. A total volume of 100 ml was used in each LOM beaker. 100 ml “A” was added to one beaker and 50 ml “A” and 50 ml “B” were combined to form 100 ml in a second beaker. Swatches of the materials listed above were wetted in DI water and soaked in the precursor solutions. A Polyporus pinsitus laccase (“PpL”) with an activity of 70 LACU/ml (100 LACU/mg) was added to each beaker at a concentration of 12.5 mg/l. The LOM beakers were sealed and mounted in the LOM. After 1 hour at 42 RPM and 30° C., the LOM was stopped. The spent liquor was poured off and the swatches were rinsed in cold tap water for about 15 minutes. The swatches were dried at room temperature CIELAB values were measured for all of the swatches using the Macbeth ColorEye 7000. The results are given in Tables 23 and 24.

[Compound]

Name

70

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1[C:6](N)=[CH:5][CH:4]=[C:3](N)[CH:2]=1.[OH2:9]>CC(O[Na])=O>[C:1]1([OH:9])[C:6]2[C:5](=[CH:6][CH:1]=[CH:2][CH:3]=2)[CH:4]=[CH:3][CH:2]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC(=CC=C1N)N

|

Step Two

[Compound]

|

Name

|

70

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)O[Na]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

100 ml “A” was added to one beaker and 50 ml “A” and 50 ml “B”

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to form 100 ml in a second beaker

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The LOM beakers were sealed

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The spent liquor was poured off

|

WASH

|

Type

|

WASH

|

|

Details

|

the swatches were rinsed in cold tap water for about 15 minutes

|

|

Duration

|

15 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The swatches were dried at room temperature CIELAB values

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |